

# Omeprazole-N-oxide: A Technical Overview of a Key Metabolite and Impurity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Omeprazole-N-oxide**

Cat. No.: **B194791**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Omeprazole-N-oxide**, a significant metabolite and process impurity of the widely used proton pump inhibitor (PPI), omeprazole. While in-depth data on its specific mechanism of action as a gastric acid suppressant is limited in publicly available scientific literature, this document consolidates the current understanding of its chemical properties, metabolic pathway, and toxicological profile.

## Introduction

**Omeprazole-N-oxide** is a derivative of omeprazole, formed through the oxidation of the pyridine nitrogen atom.[1][2][3] It is recognized primarily as a metabolite in the human biotransformation of omeprazole and as a potential impurity in the manufacturing of the parent drug.[4][5][6] Understanding the characteristics of such related substances is crucial for drug safety, efficacy, and quality control in pharmaceutical development.

## Chemical and Physical Properties

**Omeprazole-N-oxide** is a white to off-white solid with moderate solubility in organic solvents and limited solubility in water.[3] Its chemical structure is characterized by the presence of an N-oxide functional group on the pyridine ring.[3]

| Property          | Value                                                           | Reference(s) |
|-------------------|-----------------------------------------------------------------|--------------|
| CAS Number        | 176219-04-8                                                     | [7]          |
| Molecular Formula | C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S | [7]          |
| Molecular Weight  | 361.4 g/mol                                                     | [7]          |
| Appearance        | White to off-white solid                                        | [3]          |
| Solubility        | Moderately soluble in organic solvents, limited in water        | [3]          |

## Metabolic Pathway and Biological Significance

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] This metabolic process leads to the formation of several metabolites, including **Omeprazole-N-oxide**. However, it is generally considered to be a minor circulating metabolite.[5] Studies have indicated that the metabolites of omeprazole are substantially less active than the parent compound.[6][8]

The following diagram illustrates the metabolic relationship between omeprazole and **Omeprazole-N-oxide**.



[Click to download full resolution via product page](#)

**Figure 1:** Metabolic conversion of Omeprazole to **Omeprazole-N-oxide**.

## Toxicological Assessment

The safety profile of **Omeprazole-N-oxide** as a drug impurity has been a subject of investigation. Toxicological evaluations are essential when such impurities exceed qualification thresholds defined by regulatory bodies.

## Genotoxicity

In silico predictions suggested that **Omeprazole-N-oxide** possessed structural alerts for mutagenicity not present in the parent omeprazole molecule, classifying it as a class 3 impurity under ICH M7 guidelines.[\[1\]](#)[\[2\]](#)[\[4\]](#) However, subsequent in vitro testing has provided reassuring data.

| Assay     | Strains                          | Concentration       | Result        | Reference(s)                            |
|-----------|----------------------------------|---------------------|---------------|-----------------------------------------|
| Ames Test | S. typhimurium<br>(five strains) | Up to 1000 µg/plate | Non-mutagenic | <a href="#">[1]</a> <a href="#">[4]</a> |

## Systemic Toxicity

To assess systemic toxicity, a 14-day repeated-dose study in rats was conducted with an omeprazole formulation containing **Omeprazole-N-oxide**. The study revealed no significant adverse effects.[\[1\]](#)[\[4\]](#)

| Study Type             | Species | Duration | Key Findings                                                                                                     | Reference(s)                            |
|------------------------|---------|----------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Repeated-Dose Toxicity | Rats    | 14 days  | No mortality, clinical signs, or adverse effects on hematological, biochemical, or histopathological parameters. | <a href="#">[1]</a> <a href="#">[4]</a> |

Based on these findings, **Omeprazole-N-oxide** is not considered to pose a genotoxic or systemic toxicity risk under the tested conditions when present as an impurity in omeprazole products.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The workflow for the toxicological evaluation of **Omeprazole-N-oxide** as an impurity is depicted below.



[Click to download full resolution via product page](#)

**Figure 2:** Toxicological evaluation workflow for **Omeprazole-N-oxide**.

## Mechanism of Action: An Area for Further Research

While omeprazole exerts its acid-reducing effects by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells, there is a notable lack of specific studies detailing the mechanism of action of **Omeprazole-N-oxide** on this enzyme system.<sup>[9]</sup> The prevailing view, supported by the general understanding of omeprazole metabolism, is that its metabolites, including the N-oxide, are significantly less pharmacologically active than the parent drug.<sup>[6][8]</sup>

Direct quantitative data, such as  $IC_{50}$  values for  $H^+/K^+$ -ATPase inhibition by **Omeprazole-N-oxide**, are not readily available in the current body of scientific literature. This represents a potential area for future investigation to fully characterize the pharmacological profile of all omeprazole-related compounds.

## Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological evaluation of **Omeprazole-N-oxide** are described in the scientific literature. The following provides a summary of the methodologies employed in key studies.

### Synthesis of Omeprazole-N-oxide

A common method for the synthesis of **Omeprazole-N-oxide** involves the oxidation of the corresponding sulfide intermediate. An efficient synthesis has been reported using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in a suitable solvent like dichloromethane at low temperatures.[10]

The general synthetic pathway can be outlined as follows:



[Click to download full resolution via product page](#)

**Figure 3:** General synthesis pathway for **Omeprazole-N-oxide**.

### Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of **Omeprazole-N-oxide** was assessed using the Ames test, following established guidelines.

- **Test System:** *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA).
- **Procedure:** The test compound was incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate).

- Endpoint: The number of revertant colonies (mutated bacteria that regain the ability to grow in a nutrient-deficient medium) was counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

## 14-Day Repeated-Dose Oral Toxicity Study in Rats

This study was conducted to evaluate the potential for systemic toxicity from repeated exposure.

- Test System: Sprague-Dawley rats.
- Administration: Daily oral gavage of an omeprazole formulation containing **Omeprazole-N-oxide**.
- Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross and microscopic pathology of tissues.
- Endpoint: Identification of any adverse effects related to the test substance.

## Conclusion

**Omeprazole-N-oxide** is a well-characterized metabolite and impurity of omeprazole. While it is considered to be of low pharmacological activity compared to the parent drug, its toxicological profile has been evaluated, indicating a lack of genotoxic and systemic toxicity at relevant impurity levels. Further research into its specific interaction with the  $H^+/K^+$ -ATPase could provide a more complete understanding of its pharmacological properties, although current evidence suggests it does not significantly contribute to the therapeutic effect of omeprazole. The information presented in this guide is intended to support researchers and drug development professionals in their understanding and management of this omeprazole-related compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 176219-04-8: Omeprazol-N-Oxide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Omeprazole-N-oxide | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. US11103492B2 - Compositions and kits for omeprazole suspension - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Omeprazole-N-oxide: A Technical Overview of a Key Metabolite and Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194791#omeprazole-n-oxide-mechanism-of-action]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)